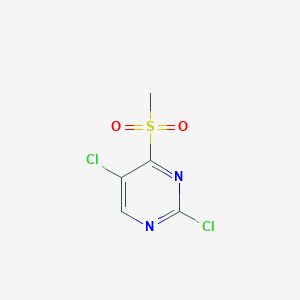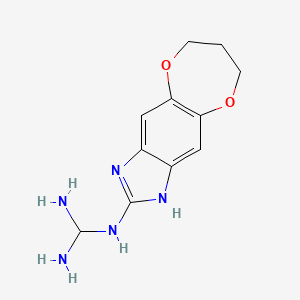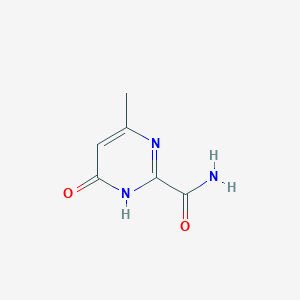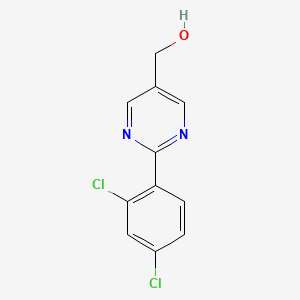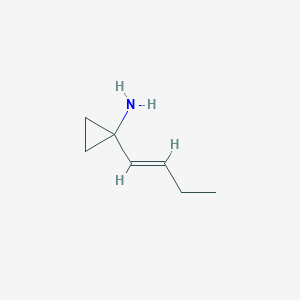
(E)-1-(But-1-enyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(But-1-enyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a butenyl group. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of cyclopropylmagnesium bromide with but-1-enyl bromide under anhydrous conditions to form (E)-1-(But-1-enyl)cyclopropane. This intermediate can then be aminated using ammonia or an amine source under high pressure and temperature.
Heck Reaction: Another method involves the palladium-catalyzed coupling of cyclopropylamine with but-1-enyl halides in the presence of a base such as triethylamine. This reaction typically requires a ligand like triphenylphosphine and is conducted under an inert atmosphere.
Industrial Production Methods
Industrial production often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (E)-1-(But-1-enyl)cyclopropanamine can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
(E)-1-(But-1-enyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-(But-1-enyl)cyclopropanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, influencing signal transduction pathways and resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-1-(But-1-enyl)cyclopropanamine: Differing in the configuration of the double bond, leading to different chemical properties.
Cyclopropylamine: Lacks the butenyl group, resulting in different reactivity and applications.
Butenylamine: Lacks the cyclopropane ring, affecting its stability and reactivity.
Uniqueness
(E)-1-(But-1-enyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a butenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
1-[(E)-but-1-enyl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-3-4-7(8)5-6-7/h3-4H,2,5-6,8H2,1H3/b4-3+ |
Clé InChI |
VFDIWHLPVJMZAK-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/C1(CC1)N |
SMILES canonique |
CCC=CC1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13109005.png)

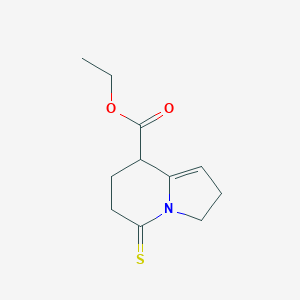
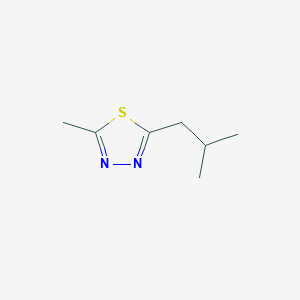
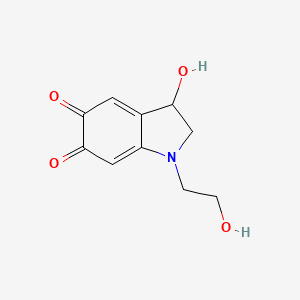
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)

